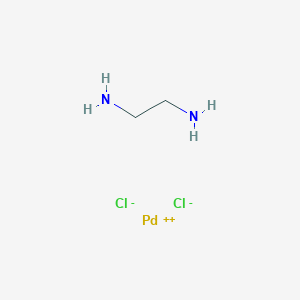

Dichloro(1,2-diaminoethane)palladium

Beschreibung

Significance of Palladium(II) Coordination Compounds in Catalysis and Chemical Synthesis

Palladium(II) coordination compounds are cornerstones of modern organic synthesis, primarily due to their exceptional utility as catalysts. researchgate.net Their effectiveness stems from palladium's ability to cycle between the Pd(0) and Pd(II) oxidation states, which facilitates key steps in catalytic cycles like oxidative addition and reductive elimination. This versatility has led to the development of a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netorgsyn.org

Prominent among these are cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.comnih.govresearchgate.net These transformations are indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to fine-tune the reactivity and selectivity of palladium catalysts by modifying the ligands coordinated to the metal center allows chemists to achieve highly specific and efficient syntheses that would otherwise be difficult or impossible. nih.gov The high functional group tolerance and often mild reaction conditions associated with palladium catalysis further enhance its value in synthetic chemistry. orgsyn.org

Overview of Dichloro(1,2-diaminoethane)palladium as a Model System in Coordination Chemistry

Dichloro(1,2-diaminoethane)palladium serves as an exemplary model system in the study of coordination chemistry. The compound features a palladium(II) center with a d⁸ electron configuration, which typically favors a square planar geometry. researchgate.netcymitquimica.com The 1,2-diaminoethane (ethylenediamine) ligand is a bidentate chelating agent, meaning it binds to the palladium ion at two points, forming a stable five-membered ring. This chelate effect lends considerable stability to the complex.

Its well-defined and rigid structure makes it an excellent substrate for studying fundamental chemical processes. For instance, research using techniques like electrospray mass spectrometry has investigated its behavior in aqueous solutions, revealing complex hydrolysis processes where the chloride ligands are displaced by water molecules. proquest.comacs.org These studies have identified the formation of various aqueous species, including dimeric ions. acs.org Furthermore, its use as a precursor in the self-assembly of more complex supramolecular structures, such as metallacalix[n]arenes, highlights its role as a fundamental building block in inorganic synthesis. sigmaaldrich.comfishersci.ca

Eigenschaften

CAS-Nummer |

15020-99-2 |

|---|---|

Molekularformel |

C2H6Cl2N2Pd-2 |

Molekulargewicht |

235.41 g/mol |

IUPAC-Name |

2-azanidylethylazanide;dichloropalladium |

InChI |

InChI=1S/C2H6N2.2ClH.Pd/c3-1-2-4;;;/h3-4H,1-2H2;2*1H;/q-2;;;+2/p-2 |

InChI-Schlüssel |

UFMBMVFNCGMDFO-UHFFFAOYSA-L |

SMILES |

C(CN)N.Cl[Pd]Cl |

Kanonische SMILES |

C(C[NH-])[NH-].Cl[Pd]Cl |

Andere CAS-Nummern |

15020-99-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Properties of Dichloro 1,2 Diaminoethane Palladium

The physical and chemical properties of Dichloro(1,2-diaminoethane)palladium have been characterized through various analytical techniques.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂H₈Cl₂N₂Pd |

| Molecular Weight | 237.42 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | >278 °C sigmaaldrich.com |

| CAS Number | 15020-99-2 nih.gov |

Table 2: Spectroscopic and Characterization Data

| Technique | Observations / Findings |

|---|---|

| Electrospray Mass Spectrometry (ESMS) | Used to investigate the compound's behavior in aqueous solutions. Studies identified hydrolysis products and the formation of a dimeric ion, [Pd(en)Cl₂·Pd(en)Cl]⁺, as a major species. acs.org |

| Collision-Induced Dissociation (CID) | Employed alongside ESMS to confirm the structure of ions formed in solution. acs.org |

| Density Functional Theory (DFT) | Calculations have been used to model the optimized structures and reaction energetics of species observed in solution. acs.org |

Table 3: Crystallographic Data

| Property | Description |

|---|---|

| Coordination Geometry | Expected to be a distorted square planar geometry, which is characteristic of Pd(II) complexes. researchgate.netwikipedia.orgresearchgate.net |

| Ligand Arrangement | The 1,2-diaminoethane ligand acts as a bidentate N,N'-chelate. The two chloride ligands are positioned cis to each other. researchgate.netresearchgate.net |

| Bonding | The palladium center is bonded to the two nitrogen atoms of the ethylenediamine (B42938) ligand and two chlorine atoms. A strong trans influence from donor groups is observed in similar complexes. nih.gov |

| Crystal System | While a specific crystal structure for this exact compound is not detailed in the provided sources, related dichloropalladium(II) complexes with chelating ligands crystallize in systems such as monoclinic or triclinic. researchgate.netresearchgate.net |

Synthesis and Reactivity

The synthesis of Dichloro(1,2-diaminoethane)palladium is typically achieved through a straightforward ligand substitution reaction. A common method involves reacting a tetrachloropalladate(II) salt, such as sodium tetrachloropalladate (Na₂PdCl₄), with 1,2-diaminoethane in an appropriate solvent like water or methanol. researchgate.netresearchgate.net The bidentate ethylenediamine (B42938) ligand displaces two of the chloride ligands on the palladium center to form the stable chelated product.

The reactivity of the complex is of significant interest, particularly in aqueous media. Studies have shown that it undergoes hydrolysis, where the palladium-chloride bonds can be cleaved and the chloride ligands are substituted by water molecules. Electrospray mass spectrometry (ESMS) has been a key tool in elucidating the complex equilibria that exist in aqueous solutions of Dichloro(1,2-diaminoethane)palladium. proquest.comacs.org This research has demonstrated that upon dissolution in water, the parent compound can lead to the formation of various ionic hydrolysis products and even clustered ions, with the dimeric species [Pd(en)Cl₂·Pd(en)Cl]⁺ being identified as the most abundant peak in one study. acs.org

Applications in Catalysis

Established Synthetic Pathways for Dichloro(1,2-diaminoethane)palladium

The most common and well-established method for the preparation of dichloro(1,2-diaminoethane)palladium involves the direct reaction of a palladium(II) salt, typically potassium tetrachloropalladate(II) (K₂[PdCl₄]), with ethylenediamine (B42938) in an aqueous or alcoholic solution. This straightforward pathway reliably yields the desired complex.

A typical synthesis involves dissolving K₂[PdCl₄] in a suitable solvent, followed by the dropwise addition of a stoichiometric amount of ethylenediamine. The reaction mixture is often stirred at room temperature or gently heated to ensure complete reaction. The product, being sparingly soluble in many common solvents, precipitates out of the solution and can be isolated by filtration, washed, and dried.

Another established route utilizes palladium(II) chloride (PdCl₂) as the starting material. However, due to the low solubility of PdCl₂ in water, it is often necessary to first form a soluble intermediate, such as tetrachloropalladate(II), by dissolving it in hydrochloric acid before reacting it with ethylenediamine.

Novel Approaches in Palladium(II) Complex Synthesis Utilizing Ethylenediamine and Related Ligands

Recent research has focused on developing more efficient and versatile synthetic methods for palladium(II) complexes with ethylenediamine and its analogues. These novel approaches aim to improve yield, purity, and allow for the synthesis of a wider range of derivatives with tailored properties.

Biphasic Solvent Systems for Complex Formation and Crystallization

The use of biphasic solvent systems represents an innovative approach to the synthesis and crystallization of palladium(II) diamine complexes. This technique can facilitate the separation of the product from the reaction mixture and promote the growth of high-quality crystals suitable for X-ray diffraction studies. While specific examples detailing the use of biphasic systems for the parent dichloro(1,2-diaminoethane)palladium are not extensively documented in the provided search results, the principle is applicable to the synthesis of related coordination compounds.

Synthesis with Substituted Diaminoethane Ligands and Analogues

A significant area of contemporary research involves the synthesis of palladium(II) complexes with substituted 1,2-diaminoethane ligands and their analogues. These modifications to the ethylenediamine backbone allow for the fine-tuning of the electronic and steric properties of the resulting complexes, which can influence their reactivity and potential applications.

For instance, the reaction of K₂PdCl₄ with meso-diaminosuccinic acid or its diethyl ester in an aqueous solution yields the corresponding cis-dichloro(diaminosuccinic acid)palladium(II) and cis-dichloro(diethyl diaminosuccinate)palladium(II) complexes, respectively nih.gov. Similarly, palladium(II) complexes have been synthesized with N-substituted ethylenediamine derivatives, such as (1-Naphthyl) ethylenediamine, to create novel compounds with potentially enhanced biological activity jusst.org.

The synthesis of palladium(II) complexes with N,N'-disubstituted ethylenediamine ligands has also been explored. For example, enantiomerically pure Schiff bases derived from (–)-α-pinene or (‒)-camphor and ethylenediamine have been used to prepare new palladium chelates.

The general synthetic strategy for these substituted diamine complexes often mirrors the established pathways for the parent ethylenediamine complex, involving the reaction of a palladium(II) salt with the desired diamine ligand in a suitable solvent. The reaction conditions, such as temperature and pH, may be adjusted to optimize the yield and purity of the specific complex being synthesized.

Table 1: Examples of Substituted Diaminoethane Ligands Used in Palladium(II) Complex Synthesis

| Ligand Name | Abbreviation | Resulting Complex Type |

| meso-Diaminosuccinic acid | H₂dasa | cis-[Pd(H₂dasa)Cl₂] nih.gov |

| meso-Diaminosuccinate diethyl ester | Et₂dasa | cis-[Pd(Et₂dasa)Cl₂] nih.gov |

| (1-Naphthyl) ethylenediamine | - | [Pd((1-Naphthyl)ethylenediamine)Cl₂] jusst.org |

| meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid | H₂-1,2-dpheddp | [PdCl₂(1,2-dpheddp)] science.gov |

Detailed research findings have demonstrated that the coordination of these substituted diamine ligands to the palladium(II) center is typically through the two nitrogen atoms, forming a stable five-membered chelate ring. Spectroscopic techniques such as IR, NMR, and X-ray crystallography are routinely used to characterize the resulting complexes and confirm their molecular structures nih.gov. For example, the palladium atom in cis-[Pd(Et₂dasa)Cl₂] exhibits a roughly square planar coordination with two Pd-N bonds and two cis-imposed Pd-Cl bonds nih.gov.

Ligand Exchange and Substitution Reaction Kinetics

The substitution reactions of square-planar palladium(II) complexes, such as dichloro(1,2-diaminoethane)palladium, generally proceed via an associative mechanism. This is in contrast to their platinum(II) analogs, which are significantly less reactive. The lability of palladium(II) complexes is approximately 105 times greater than that of their platinum(II) counterparts, making them excellent models for kinetic and mechanistic investigations. researchgate.net The associative pathway involves the formation of a five-coordinate transition state, and the entropy of activation for these reactions is typically negative, indicating an increase in order in the transition state. researchgate.netlibretexts.org

Kinetic Orders and Rate Dependence on Reactant Concentrations

The kinetics of ligand substitution reactions for palladium(II) complexes are often studied under pseudo-first-order conditions, where the concentration of the incoming nucleophile is in large excess. The rate of these reactions is typically dependent on the concentration of both the palladium complex and the entering nucleophile, following second-order kinetics. libretexts.orgias.ac.in For the substitution of chloride ligands by nucleophiles like thiourea, the reaction often occurs in two consecutive steps. The rate of the first step, the displacement of the first chloride ligand, shows a dependence on the concentration of the entering nucleophile. researchgate.net

Determination and Interpretation of Activation Parameters (Δ‡H°, Δ‡S°)

Activation parameters, including the enthalpy of activation (Δ‡H°) and the entropy of activation (Δ‡S°), provide significant insight into the reaction mechanism. For associative substitution reactions of palladium(II) complexes, the entropy of activation (Δ‡S°) is characteristically negative. researchgate.netacs.org This negative value supports the formation of a more ordered five-coordinate transition state from the four-coordinate reactant. The positive enthalpy of activation (Δ‡H°) is consistent with the energy required to form this transition state. researchgate.net These parameters collectively suggest a mechanism where the bond-making process with the incoming nucleophile is significant in the transition state.

Influence of Ligand Electronic Properties on Reaction Rates

The electronic properties of the ligands coordinated to the palladium(II) center significantly influence the rates of substitution reactions. The presence of electron-withdrawing substituents on the ancillary ligands (the non-leaving ligands) can increase the electrophilicity of the palladium center, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net This enhanced electrophilicity leads to an increase in the reaction rate. Conversely, electron-donating groups on the ancillary ligands decrease the electrophilicity of the palladium, resulting in a slower reaction rate. researchgate.net This demonstrates that by tuning the electronic properties of the ligands, the reactivity of the palladium complex can be controlled. researchgate.netrsc.org

Hydrolysis Pathways and Solution Equilibria of Dichloro(1,2-diaminoethane)palladium

In aqueous solution, dichloro(1,2-diaminoethane)palladium undergoes hydrolysis, where the chloride ligands are replaced by water molecules. This process is crucial as the resulting aqua species are generally more reactive towards substitution than the parent chloro complex. acs.orgmdpi.com The extent of hydrolysis is influenced by factors such as pH and the concentration of chloride ions. mdpi.comiaea.org

Formation of Dimeric and Polymeric Species in Aqueous Environments

The aqua species of palladium(II) complexes can undergo further reactions in aqueous solution to form dimeric and even polymeric structures. researchgate.netacs.org These species are often bridged by hydroxide (B78521) ions, forming di-μ-hydroxo-bridged dimers. acs.orgnih.gov The formation of these dimeric species is dependent on the pH of the solution. researchgate.net For instance, with increasing pH, the concentration of monohydroxo species increases, which can then dimerize. researchgate.netresearchgate.net

Effect of pH and Counter-Ion Concentration on Species Distribution

The distribution of various palladium species in solution is highly dependent on the pH. At low pH, the diaqua species, [Pd(en)(H2O)2]2+, is expected to predominate. As the pH increases, deprotonation of the coordinated water molecules occurs, leading to the formation of aquahydroxo [Pd(en)(H2O)(OH)]+ and dihydroxo [Pd(en)(OH)2] species. researchgate.netresearchgate.net The formation of dimeric hydroxo-bridged species also becomes more significant at higher pH. researchgate.net

The concentration of counter-ions, particularly chloride ions, also plays a critical role in the solution equilibria. In the presence of high chloride concentrations, such as in human blood plasma (approximately 0.1 M), the dichloro form, [Pd(en)Cl2], is the predominant species. mdpi.com This neutral complex can more easily pass through cell membranes. Inside the cell, where the chloride concentration is much lower (around 4 mM), the chloro complex undergoes aquation and hydrolysis, forming the more reactive aqua species. mdpi.com A decrease in chloride ion concentration generally leads to an increase in the reactivity of the palladium complex. mdpi.com

Substitution Behavior with Biologically Relevant Nucleophiles

The substitution chemistry of dichloro(1,2-diaminoethane)palladium(II) and related complexes is of significant interest, partly because palladium(II) complexes often serve as kinetic models for their more inert but therapeutically relevant platinum(II) analogs, such as cisplatin. nih.gov The square-planar Pd(II) center is susceptible to nucleophilic attack, leading to the substitution of its ligands. The chloride ligands, in particular, can be displaced by a variety of biologically relevant nucleophiles.

Kinetic studies have shown that the substitution of chloride ligands in palladium(II) diamine complexes by nucleophiles like amino acids, peptides, and DNA constituents generally proceeds via an associative mechanism. nih.gov The reactivity of these nucleophiles is often dependent on the nature of the donor atom. For instance, soft donor atoms like sulfur show a high affinity for the soft Pd(II) center.

Research on analogous palladium(II) complexes has demonstrated the following reactivity order for nucleophiles: L-methionine > glutathione (B108866) (GSH) > guanosine-5'-monophosphate (B10773721) (5'-GMP). nih.gov This highlights the preference for sulfur donors (in methionine and glutathione) over nitrogen donors (in 5'-GMP).

Amino acids can act as bidentate ligands, coordinating to the palladium center through both the amino group and the carboxylate oxygen to form stable five- or six-membered chelate rings. nih.govresearchgate.net The interaction of the diaqua(1,3-diaminopropane)palladium(II) cation, a similar complex, with various amino acids, peptides, and DNA constituents has been shown to result in the formation of 1:1 complexes. nih.gov In these reactions, the primary coordination is typically initiated by the substitution of a labile aqua or chloro ligand, followed by ring closure. nih.gov

The table below summarizes the interaction of palladium(II)-diamine complexes with various biological nucleophiles based on studies of analogous compounds.

| Nucleophile | Donor Atom(s) | Observed Interaction/Product | Reference |

|---|---|---|---|

| L-methionine | Sulfur, Nitrogen, Oxygen | High reactivity, substitution of chloride ligands. | nih.gov |

| Glutathione (GSH) | Sulfur, Nitrogen, Oxygen | Reactive, substitution of chloride ligands. | nih.gov |

| Guanosine-5'-monophosphate (5'-GMP) | Nitrogen | Less reactive than sulfur donors, substitution observed. | nih.gov |

| Amino Acids (general) | Nitrogen (amine), Oxygen (carboxylate) | Formation of stable 1:1 bidentate chelate complexes. | nih.govresearchgate.netnih.gov |

| Peptides | Nitrogen (amine, amide), Oxygen (carboxylate) | Formation of 1:1 complexes and deprotonated amide species. | nih.govnih.gov |

| DNA Constituents | Nitrogen (nucleobases) | Formation of 1:1 and 1:2 complexes. | nih.gov |

The Trans-Effect in Square-Planar Palladium(II) Complexes

The trans-effect is a phenomenon observed in inorganic chemistry, particularly in square-planar complexes like those of palladium(II), where the nature of a ligand influences the lability (the ease of substitution) of the ligand positioned trans to it. This is a kinetic effect, affecting the rate of substitution reactions. It is distinct from the trans-influence, which is a thermodynamic effect describing the influence of a ligand on the ground-state properties, such as the bond length of the ligand trans to it. nih.gov

Ligands can be arranged in a series based on the strength of their trans-directing ability. A simplified version of this series is: H₂O < NH₃ < Cl⁻ < Br⁻ < I⁻ < CN⁻, CO

In the complex dichloro(1,2-diaminoethane)palladium(II), the ligands are two chloride ions and the two nitrogen donor atoms from the bidentate 1,2-diaminoethane ligand. According to the trans-effect series, the chloride ligand (Cl⁻) has a significantly stronger trans-effect than the amine groups (approximated by NH₃). nih.gov

This has important consequences for the substitution reactions of the complex. The bond trans to a chloride ligand is labilized, meaning the ligand at that position is more easily replaced. In dichloro(1,2-diaminoethane)palladium(II), a chloride ligand is positioned trans to each of the nitrogen atoms of the diaminoethane ligand. Conversely, a nitrogen atom is trans to each chloride ligand. Because the chloride ligand has a stronger trans-effect than the amine, it will more strongly labilize the trans-positioned nitrogen atom of the diaminoethane ligand. However, since the diaminoethane is a chelating ligand, the displacement of one of its nitrogen atoms is kinetically less favorable than the displacement of one of the monodentate chloride ligands.

When an incoming nucleophile attacks the complex, the substitution of one of the chloride ligands is the typical outcome. The trans-effect helps to explain the mechanism, which proceeds through a five-coordinate trigonal bipyramidal intermediate. Ligands with a strong trans-effect are effective at stabilizing this intermediate, thereby increasing the rate of substitution for the ligand positioned opposite to them. nih.gov

Trans-amination Reactions involving 1,2-diaminoethane Ligands

A review of relevant scientific literature did not yield specific information regarding trans-amination reactions involving the coordinated 1,2-diaminoethane ligand in dichloro(1,2-diaminoethane)palladium(II). The available research primarily focuses on substitution reactions where the chloride ligands are displaced by incoming nucleophiles or on palladium-catalyzed reactions where diamines might be used as external ligands in a catalytic cycle, rather than undergoing a trans-amination reaction themselves while coordinated.

Theoretical and Computational Investigations of Dichloro 1,2 Diaminoethane Palladium

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying palladium complexes. vcu.edu DFT calculations have been employed to determine the optimized molecular geometries and to understand the nature of the bonding within Dichloro(1,2-diaminoethane)palladium(II). acs.org

These studies confirm that the palladium(II) center typically adopts a square planar geometry. In this configuration, the palladium atom is coordinated by the two nitrogen atoms of the 1,2-diaminoethane ligand and two chloride ions. nih.gov DFT calculations provide precise bond lengths and angles for the optimized structure, which are often in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Representative DFT-Calculated Geometrical Parameters for [Pd(en)Cl₂] (Note: The following data is illustrative, based on typical findings for similar square planar Pd(II) complexes. Actual values can vary with the specific functional and basis set used in the calculation.)

| Parameter | Optimized Value |

| Pd-N Bond Length | ~2.02 Å |

| Pd-Cl Bond Length | ~2.30 Å |

| N-Pd-N Bond Angle | ~83° |

| Cl-Pd-Cl Bond Angle | ~92° |

| N-Pd-Cl Bond Angle | ~92.5°, ~175° |

Ab Initio Calculations for Reaction Mechanism Elucidation and Reactivity Prediction

While DFT is the workhorse, high-level ab initio calculations, though more computationally expensive, can provide very accurate energy profiles for reaction pathways. These methods are instrumental in elucidating reaction mechanisms at a fundamental level. For palladium complexes, computational studies are used to map out the potential energy surfaces for key chemical transformations, such as oxidative addition, which is a critical step in many catalytic cycles. nih.govrsc.org

By calculating the transition state energies, researchers can develop quantitative structure-reactivity models. nih.gov These models correlate molecular structures with reaction rates and selectivity, enabling the prediction of how changes to the ligand or substrate will affect the outcome of a reaction. nih.govrsc.org For instance, the activation energies for various steps in a proposed mechanism can be computed to determine the rate-determining step and to predict the most favorable reaction pathway. nih.gov In the context of dihaloheteroarenes, computational models have shown that the selectivity of palladium catalysts can be predicted based on the LUMO coefficients at different reaction sites. nih.gov

Computational Modeling of Hydrolytic and Ligand Substitution Processes

The interaction of Dichloro(1,2-diaminoethane)palladium with water and other potential ligands is critical to its biological activity and its role as a catalyst precursor. Computational modeling, particularly using DFT, is essential for studying these hydrolytic and ligand substitution processes. nih.gov

The replacement of chloride ligands by water molecules is a key activation step for many platinum-group metal complexes. DFT studies can model this process, providing both mechanistic details and the energetics of the reaction. nih.gov Calculations have been used to investigate the hydrolysis mechanism of palladium complexes, determining the activation energies for the first and second hydrolysis steps. nih.gov For Dichloro(ethylenediamine)palladium(II), computational studies have been performed to obtain reaction energetics and to support experimental observations from mass spectrometry on the species present in aqueous solutions. acs.org

These computational models explore the associative or dissociative pathways for ligand substitution. An associative mechanism, which is common for square planar d⁸ complexes like this one, involves the formation of a five-coordinate intermediate. The calculated energy barriers for these pathways provide insights into the kinetics of the substitution process.

Table 2: Calculated Activation Energies for Hydrolysis of a Generic [Pd(N-N)Cl₂] Complex (Note: This data is representative and intended to illustrate the type of information obtained from computational studies.)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| First Hydrolysis | [Pd(en)Cl₂] + H₂O → [Pd(en)Cl(H₂O)]⁺ + Cl⁻ | 15 - 20 |

| Second Hydrolysis | [Pd(en)Cl(H₂O)]⁺ + H₂O → [Pd(en)(H₂O)₂]²⁺ + Cl⁻ | 20 - 25 |

Quantum Chemical Approaches to Understanding Catalytic Activity

Quantum chemical methods are fundamental to understanding and predicting the catalytic activity of palladium complexes. These approaches allow for the investigation of the entire catalytic cycle, identifying key intermediates and transition states.

For cross-coupling reactions, a major application of palladium catalysts, computational models can predict reactivity and selectivity. nih.govrsc.org For example, models have been developed to predict the activation energy barrier for the oxidative addition of various aryl electrophiles to a Pd(0) center, which is often the rate- and selectivity-determining step. nih.gov The electronic and steric properties of the ligands play a crucial role, and quantum chemistry can quantify these effects. For instance, the size of the ligand can determine whether a catalytically active monoligated L₁Pd(0) species is formed. nih.gov

The catalytic activity of palladium complexes can be significantly influenced by the ligand composition. Computational studies can explain trends in activity by analyzing the stability of the complex and its propensity to form the catalytically active species, which may be nanoparticles in some cases. rsc.org The interaction between the palladium catalyst and the substrate can be modeled to understand the factors controlling regioselectivity and stereoselectivity. nih.gov These theoretical investigations provide a molecular-level understanding that is crucial for the rational design of more efficient and selective catalysts. nih.gov

Catalytic Applications of Dichloro 1,2 Diaminoethane Palladium in Organic Synthesis

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

The palladium center in Dichloro(1,2-diaminoethane)palladium enables its participation in numerous cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. The ethylenediamine (B42938) ligand provides stability to the complex, allowing it to serve as a reliable precatalyst for a variety of important reactions.

Sonogashira Coupling Reactions

Dichloro(1,2-diaminoethane)palladium is recognized as an effective catalyst for the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for the synthesis of substituted alkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. The compound has been specifically noted for its use in synthesizing derivatives of 6-(substituted benzyl)imidazo[2,1-b] acs.orgrsc.orgthiazole.

Suzuki and Heck Coupling Reactions

The utility of Dichloro(1,2-diaminoethane)palladium extends to other cornerstone cross-coupling reactions, including the Suzuki and Heck reactions ed.ac.uk. The Suzuki reaction couples an organoboron species with an organic halide, while the Heck reaction involves the coupling of an alkene with an aryl or vinyl halide researchgate.net. Both are indispensable methods for the creation of biaryl compounds and substituted alkenes, respectively. Dichloro(1,2-diaminoethane)palladium serves as an efficient precatalyst for these transformations, promoting the formation of the active palladium(0) species required for the catalytic cycle. Computational studies have been performed to evaluate the catalytic cycles for the Heck reaction using this precursor in aqueous solutions science.gov.

Other Cross-Coupling Methodologies (e.g., Hiyama, Negishi, Stille)

The catalytic activity of Dichloro(1,2-diaminoethane)palladium is not limited to the aforementioned reactions. It has also been identified as a suitable catalyst for several other cross-coupling methodologies, including Hiyama (coupling of organosilanes), Negishi (coupling of organozinc compounds), and Stille (coupling of organostannanes) reactions. These reactions broaden the scope of accessible molecular structures, and the versatility of this catalyst makes it a valuable tool for synthetic chemists. A computational evaluation of the Hiyama catalytic cycle with this palladium complex has been reported science.gov.

Table 1: Overview of C-C Coupling Reactions Catalyzed by Dichloro(1,2-diaminoethane)palladium This table illustrates the types of transformations for which Dichloro(1,2-diaminoethane)palladium is a recognized catalyst. Specific yields and conditions are highly dependent on the substrates, reagents, and solvent systems employed in a particular study.

| Reaction Name | Reactant 1 | Reactant 2 | Bond Formed |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | C(sp)-C(sp²) |

| Suzuki Coupling | Organoboron Compound | Aryl/Vinyl Halide | C(sp²)-C(sp²) |

| Heck Coupling | Alkene | Aryl/Vinyl Halide | C(sp²)-C(sp²) |

| Hiyama Coupling | Organosilane | Organic Halide | C(sp²)-C(sp²) |

| Negishi Coupling | Organozinc Compound | Organic Halide | C(sp²)-C(sp²) |

| Stille Coupling | Organostannane | Organic Halide | C(sp²)-C(sp²) |

Role in Complex Formation and Self-Assembly Processes

Beyond its catalytic role in bond formation, the defined geometry and coordination sites of Dichloro(1,2-diaminoethane)palladium make it an excellent building block for supramolecular chemistry. The [Pd(en)]²⁺ moiety (where 'en' is ethylenediamine) can act as a "molecular corner" or clip, enabling the construction of large, discrete, and well-defined assemblies through coordination-driven self-assembly.

Formation of Host-Guest Complexes

Dichloro(1,2-diaminoethane)palladium is a key precursor in the synthesis of sophisticated host-guest systems. In these systems, a large host molecule is assembled, which contains an internal cavity capable of encapsulating a smaller guest molecule.

A notable example involves the reaction of Dichloro(1,2-diaminoethane)palladium with guanosine 5'-monophosphate (5'-GMP) in an aqueous solution. This reaction initially forms a cyclic tetrameric complex, [Pd(en)(5'-GMP)]₄. The introduction of certain small molecules with hydrophobic groups, such as 3-(trimethylsilyl)-1-propanesulfonate (DSS) or t-butanol, induces the expansion of this tetramer into a larger cyclic hexamer, [Pd(en)(5'-GMP)]₆, which strongly binds one guest molecule within its central cavity acs.org. The cavity of this hexameric host is estimated to be approximately 5.2 Å in diameter acs.org. The formation of these host-guest complexes can be monitored by ¹H NMR spectroscopy, which shows significant upfield shifts for the guest protons located inside the host's cavity acs.org.

Another example is the use of Dichloro(1,2-diaminoethane)palladium to synthesize a Pd₆L₄ nanocage (where L is a triazine-based ligand) amazonaws.com. This cage can encapsulate electron-rich guests like anthracene, forming a donor-acceptor host-guest complex that exhibits a distinct deep red color and unique photochemical properties amazonaws.com.

Table 2: Examples of Host-Guest Systems Derived from Dichloro(1,2-diaminoethane)palladium

| Host Precursors | Guest Molecule | Host Structure | Apparent Association Constant (Kₐ) |

| Pd(en)Cl₂ + 5'-GMP | DSS | [Pd(en)(5'-GMP)]₆ | 1.36 ± 0.11 × 10⁴ M⁻³/² acs.org |

| Pd(en)Cl₂ + 5'-GMP | t-butanol | [Pd(en)(5'-GMP)]₆ | 2.74 ± 0.95 × 10⁴ M⁻³/² acs.org |

| Pd(en)Cl₂ + TPT Ligand | Anthracene | Pd₆(TPT)₄ Nanocage | Formation of a stable charge-transfer complex observed amazonaws.com |

Self-Assembly of Intricate Ring-in-Ring Structures and Metallacalix[n]arenes

The same principles of coordination-driven self-assembly allow for the construction of even more complex architectures, such as metallacalix[n]arenes and ring-in-ring structures. Dichloro(1,2-diaminoethane)palladium is frequently used as a reactant for these processes. By combining the [Pd(en)]²⁺ corner piece with specifically designed organic ligands, chemists can direct the assembly of large, hollow, container-like molecules. The synthesis of mixed-metal and mixed-pyrimidine self-assembling metallacalix[n]arenes has been noted as a key application of this compound. These intricate structures are of great interest for their potential applications in molecular recognition, encapsulation, and catalysis within confined spaces. The formation of cyclic hexanuclear and octanuclear macrocycles from [Pd(en)Cl₂] and hydroxamic acid ligands further demonstrates its utility in creating complex, multi-component assemblies in solution dokumen.pub.

Advanced Materials Science Applications of Dichloro 1,2 Diaminoethane Palladium

Fabrication and Functionalization of Palladium Nanoparticles

The synthesis of palladium nanoparticles (PdNPs) is a cornerstone of nanotechnology, owing to their exceptional catalytic activity in a wide range of organic transformations and their applications in sensing and hydrogen storage. mdpi.commdpi.com Dichloro(1,2-diaminoethane)palladium can serve as a stable, solid source of palladium(II) ions for the fabrication of these nanoparticles. The general approach involves the chemical reduction of the Pd(II) complex in a solution to form zerovalent palladium atoms, which then nucleate and grow into nanoparticles. frontiersin.org

The key to successful nanoparticle synthesis is controlling their size, shape, and stability, which dictates their physicochemical properties. researchgate.net This is typically achieved through the careful selection of three main components: the palladium precursor, a reducing agent, and a stabilizing (or capping) agent. mdpi.com

Reducing Agents: A variety of reducing agents can be employed to reduce the Pd(II) ions from the precursor complex. Common choices include sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) (N₂H₄), and ascorbic acid. mdpi.comresearchgate.net In recent years, a focus on "green" synthesis has led to the use of more environmentally benign reducing agents found in plant extracts, such as polyphenols and flavonoids. researchgate.netnih.gov

Stabilizing Agents: To prevent the newly formed nanoparticles from aggregating, stabilizing agents are added to the solution. These agents adsorb to the nanoparticle surface, providing steric or electrostatic repulsion. frontiersin.org A wide array of stabilizers can be used, including synthetic polymers like poly(N-vinylpyrrolidone) (PVP), surfactants, and biocompatible materials such as cellulose (B213188) derivatives and DNA. mdpi.comfrontiersin.orgresearchgate.net

The functionalization of PdNPs is crucial for tailoring their properties for specific applications. This can be achieved by choosing functional capping agents during synthesis or by post-synthetic modification. For instance, immobilizing PdNPs on supports like DNA-modified carbon nanotubes can enhance their stability and reusability as catalysts. mdpi.com

| Method | Typical Pd(II) Precursor | Reducing Agent | Stabilizer/Support | Resulting NP Size |

|---|---|---|---|---|

| Chemical Reduction | PdCl₂, Pd(OAc)₂ | Sodium Borohydride (NaBH₄) | Poly(N-vinylpyrrolidone) (PVP) | 3-20 nm wanggenerator.com |

| Green Synthesis (Plant Extract) | PdCl₂ | Phytochemicals (e.g., polyphenols) | Plant-derived biomolecules | 2.5-40 nm frontiersin.orgnih.gov |

| Green Synthesis (Biopolymer) | PdCl₂ | Ascorbic Acid | Sodium Carboxymethyl Cellulose (CMC) | 3.6 nm researchgate.net |

| Microbe-Mediated | Pd(II) solution | Bacterial enzymes (e.g., hydrogenases) | Bacterial biomass | 5-45 nm rsc.orgnih.gov |

Integration into Conductive Polymers and Nanomaterials

The unique catalytic and electronic properties of palladium nanoparticles make them ideal candidates for integration into functional materials like conductive polymers and carbon nanomaterials. Dichloro(1,2-diaminoethane)palladium can be used as a precursor to generate these nanoparticles in situ within a polymerizing matrix, leading to the formation of advanced nanocomposites.

A notable example is the creation of conductive polypyrrole-palladium (PPy-Pd) composite nanospheres. nih.gov In this one-step process, a Pd(II) salt acts as an oxidizing agent for the pyrrole (B145914) monomer. This simultaneously initiates the polymerization of pyrrole into conductive PPy chains while the Pd(II) ions are reduced to elemental Pd(0) nanoparticles. The resulting material consists of palladium nanoparticles, typically 2-4 nm in size, uniformly dispersed within polypyrrole nanospheres that are approximately 50 nm in diameter. nih.gov This method creates a synergistic material where the conductive polymer matrix provides a high surface area and prevents the aggregation of the catalytically active PdNPs.

Similarly, PdNPs can be integrated with other nanomaterials to enhance their functionality. For example, nanoparticles can be decorated onto carbon-based supports such as multi-walled carbon nanotubes (MWCNTs) or reduced graphene oxide. mdpi.comiosrjournals.org These hybrid materials leverage the high electrical conductivity and large surface area of the carbon support with the catalytic prowess of the palladium nanoparticles, making them highly effective in applications such as catalysis and electrochemical sensing. mdpi.comiosrjournals.org The integration of PdNPs into a high-pressure polyethylene (B3416737) matrix has also been demonstrated through the thermal decomposition of a palladium precursor, showing that the electrophysical properties of the resulting composite depend on the concentration of the nanoparticle filler. nih.gov

Metal Binding Interactions with Glycose Phosphates

Dichloro(1,2-diaminoethane)palladium, which exists as the [Pd(en)(H₂O)₂]²⁺ cation in aqueous solution, is an important model compound for studying how palladium(II) interacts with biological molecules. Research has focused on its binding to glycose phosphates, which are fundamental components in cellular metabolism. nih.gov These studies, primarily using one- and two-dimensional NMR spectroscopy, have revealed specific metal-binding sites on the sugar core of these molecules. nih.gov

The coordination patterns are directly related to the structure of the parent sugar. For instance, D-ribose 5-phosphate and D-arabinose 5-phosphate, which are aldopentose derivatives, preferentially bind to the palladium center in a κO(1,3) coordination mode. nih.gov In contrast, the ketofuranose core of D-fructose 6-phosphate and D-fructose 1,6-bisphosphate provides a κO(2,3) chelation site. nih.gov

In situations where there is an excess of the palladium complex, dimetallation can occur. D-fructose 6-phosphate can be metallated twice in a distinct κO(1,3):κO(2,4) pattern. nih.gov Dimetallation is also observed with aldohexose phosphates like D-glucose 6-phosphate and D-mannose 6-phosphate. Furthermore, a mixed chelation involving both the glycose core and the phosphate (B84403) group has been detected for D-fructose 1,6-bisphosphate at a pH slightly above physiological levels. nih.gov These findings are relevant for understanding the potential interactions of palladium compounds in biological systems and their influence on metabolic pathways involving sugar phosphates. nih.gov

| Glycose Phosphate | Primary Binding Site (Coordination Pattern) | Observations with Excess Palladium |

|---|---|---|

| D-Arabinose 5-phosphate | Glycose Core (κO(1,3)) | Not specified |

| D-Ribose 5-phosphate | Glycose Core (κO(1,3)) | Not specified |

| D-Fructose 6-phosphate | Glycose Core (κO(2,3)) | Dimetallation (κO(1,3):κO(2,4) pattern) |

| D-Fructose 1,6-bisphosphate | Glycose Core (κO(2,3)) | Mixed glycose-core-phosphate chelation at pH > 7 |

| D-Glucose 6-phosphate | Not specified | Dimetallation |

| D-Mannose 6-phosphate | Not specified | Dimetallation |

Biochemical Interactions and Mechanistic Biological Studies in Vitro and Model Systems

Interaction with Deoxyribonucleic Acid (DNA) and Related Macromolecules

The interaction of palladium(II) complexes with DNA is a cornerstone of their biological activity. These interactions are multifaceted, involving various binding modes that can alter the structure and stability of the DNA double helix.

Palladium(II) complexes can interact with DNA through several primary mechanisms, chief among them being groove binding and intercalation. The specific mode of interaction is largely dictated by the structure of the complex, particularly its ligands.

Groove Binding: Many square-planar palladium(II) complexes preferentially bind to the major or minor grooves of the DNA helix. This interaction is typically stabilized by non-covalent forces such as hydrogen bonding, electrostatic attractions between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA, and hydrophobic forces. Studies on various palladium(II) chelates suggest that electrostatic and/or groove binding are common interaction modes.

Intercalation: This binding mode involves the insertion of a planar, aromatic ligand of the palladium complex between the base pairs of the DNA double helix. This insertion causes a structural distortion of the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. While less common for simple diamine complexes, palladium complexes incorporating planar aromatic ligands like 1,10-phenanthroline have demonstrated an intercalative binding mode. This is often confirmed by spectroscopic methods showing hypochromism and red shifts in the complex's absorption spectrum upon binding to DNA.

The binding of palladium(II) complexes to DNA can lead to significant alterations in its secondary and tertiary structure. These conformational changes are readily studied using circular plasmid DNA, such as pUC8. When a complex binds to the supercoiled, covalent closed circular (ccc) form of the plasmid, it can induce unwinding of the helix. This relaxation of the supercoiled structure can lead to the formation of the open circular (oc) form.

Studies involving compounds structurally similar to Dichloro(1,2-diaminoethane)palladium, such as cis-dichloro-palladium(II) complexes with diaminosuccinic acid derivatives, have demonstrated this effect. iiarjournals.org These complexes were observed to induce distinct conformational changes in the ccc form of pUC8 plasmid DNA. iiarjournals.org Furthermore, circular dichroism spectroscopy of DNA treated with these palladium chelates suggests that the binding induces an opening and rotation of the stacked bases within the double helix, further confirming a significant structural perturbation.

The stability of the DNA double helix is commonly assessed by measuring its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. This process, known as thermal denaturation, is accompanied by a significant increase in UV absorbance (hyperchromic effect). nih.gov The interaction of palladium(II) complexes with DNA can affect this stability.

Research on cis-dichloro(α,ω-diamino carboxylate ethyl ester)palladium(II) complexes indicates that these compounds destabilize the DNA helicoidal structure, as shown by UV spectral data and melting curves. Studies on other palladium(II) chelates have systematically measured this effect, showing a decrease in the melting temperature of calf thymus DNA (CT-DNA) upon complex binding. For example, a calculated change in melting temperature (ΔTm) of approximately 5°C has been observed for certain palladium(II)-diamine complexes, indicating a destabilization of the DNA helix. iiarjournals.org This destabilization is a direct consequence of the structural distortions induced by the complex binding to the DNA.

The strength of the interaction between a palladium(II) complex and DNA can be quantified by determining its intrinsic binding constant (Kb). This value is typically calculated from changes in the UV-Vis absorption spectrum of the complex upon titration with increasing concentrations of DNA. A higher Kb value indicates a stronger binding affinity.

The binding constants for various palladium(II) complexes have been reported, showing a wide range of affinities depending on the ligand structure. The values are often lower than those of classical intercalators like ethidium bromide, which supports non-intercalative binding modes like groove binding or electrostatic interactions in many cases.

Mechanisms of Cellular Impact in Biological Research Models

The interaction of palladium(II) complexes with DNA and other cellular components can trigger programmed cell death, or apoptosis, a key mechanism for their potential anticancer activity.

Apoptosis is a highly regulated process controlled by a balance of pro- and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, particularly through the intrinsic or mitochondrial pathway. researchgate.net This family includes anti-apoptotic members like Bcl-2 itself, which prevent cell death, and pro-apoptotic members like Bax, which promote it. nih.govnih.gov The ratio of these proteins is critical; a high Bcl-2/Bax ratio favors cell survival, while a low ratio commits the cell to apoptosis. researchgate.net

Several studies have demonstrated that palladium(II) complexes can induce apoptosis by directly influencing this crucial balance. Research on various palladium(II) complexes has shown that treatment of cancer cell lines leads to a significant reduction in the expression of the anti-apoptotic protein Bcl-2. iiarjournals.orgresearchgate.net Concurrently, these complexes cause an increase in the concentration of the pro-apoptotic protein Bax. iiarjournals.orgresearchgate.net This shift in the Bcl-2/Bax ratio toward a pro-apoptotic state triggers the mitochondrial pathway of apoptosis, ultimately leading to the activation of executioner caspases (like caspase-3) and cell death. iiarjournals.orgresearchgate.net Therefore, the modulation of Bcl-2 family proteins is a key mechanism by which palladium(II) complexes exert their cytotoxic effects in research models. researchgate.net

Table of Mentioned Compounds

Activation of Caspase Pathways (e.g., Caspase-3)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their cytotoxic effects against cancer cells. Palladium(II) complexes, including those with diamine ligands, are known to trigger this cellular suicide pathway. A critical step in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is considered a primary executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While direct studies on Dichloro(1,2-diaminoethane)palladium are limited, research on analogous palladium(II) complexes provides strong evidence for the involvement of caspase-dependent pathways. For instance, related palladium(II) complexes have been shown to induce apoptosis via a caspase-dependent mitochondrial pathway nih.gov. The process is often initiated by the complex's interaction with DNA, which triggers cellular stress signals that converge on the mitochondria nih.gov. This leads to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.

The mechanism shares similarities with the well-established anticancer agent cisplatin, a platinum-based drug, which is known to cause cell death through the activation of caspase-3 and caspase-7 nih.gov. The activation of caspases is a critical event for the induction of apoptosis by these types of metal-based compounds nih.gov. In many cellular systems, the level of caspase-3 activation is a measurable indicator of induced apoptosis nih.govmdpi.com. Studies on other palladium complexes have demonstrated their ability to induce DNA damage and subsequent cell death in cancer cells, a process that is intrinsically linked to the activation of apoptotic pathways nih.gov. For example, a palladium(II) complex containing an ethylenediamine (B42938) ligand was shown to induce a significant level of apoptosis in prostate cancer cells, confirming that such complexes have the capacity to interact with DNA and trigger programmed cell death nih.gov.

The apoptotic process is broadly regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway mdpi.com. Metal-based drugs that interact with DNA typically trigger the intrinsic pathway mdpi.com. This pathway involves the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Damage to DNA signals the activation of pro-apoptotic Bcl-2 family members, leading to the release of cytochrome c from the mitochondria. This, in turn, leads to the formation of the apoptosome and the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 nih.govmdpi.com.

Influence on DNA Replication and Transcription Processes in Model Organisms (e.g., Drosophila polytene chromosomes)

There is a lack of specific research investigating the influence of Dichloro(1,2-diaminoethane)palladium on the DNA replication and transcription processes in Drosophila polytene chromosomes. However, the interaction of palladium(II) complexes with DNA is a well-documented phenomenon that provides a basis for understanding their potential effects on these fundamental cellular processes.

Palladium(II) complexes, particularly those with planar ligands, are known to bind to DNA through various modes, including intercalation and groove binding nih.govnih.govresearchgate.net. The interaction of Dichloro(1,2-diaminoethane)palladium and its analogues with DNA can induce significant conformational changes in the double helix nih.gov. Such structural alterations can interfere with the binding of DNA polymerases and RNA polymerases, the essential enzymes for DNA replication and transcription, respectively.

Studies have shown that palladium(II) complexes can effectively interact with calf thymus DNA (CT-DNA), leading to changes in its structure nih.govnih.gov. The binding affinity of these complexes to DNA is a critical factor in their biological activity. For example, some palladium(II) complexes have been observed to denature DNA at low concentrations and are presumed to intercalate into the DNA structure researchgate.net. This intercalation, the insertion of the complex between DNA base pairs, can cause local unwinding of the DNA helix, creating a physical barrier that obstructs the progression of replication and transcription machinery along the DNA template.

The general mechanism by which palladium complexes are thought to exert their cytotoxic effects is through their ability to bind to DNA and inhibit its synthesis and replication nih.govresearchgate.net. This interference with DNA replication is a primary mode of action for many metal-based anticancer drugs nih.gov. By forming adducts with DNA, these complexes can stall replication forks and induce DNA damage, which, if not repaired, can lead to cell cycle arrest and apoptosis. Consequently, while direct evidence from Drosophila models is absent, the established DNA-binding properties of palladium-diamine complexes strongly suggest they would disrupt DNA replication and transcription.

Interactions with Other Biomolecules (e.g., Proteins, Enzymes)

The palladium(II) center in such complexes is electrophilic and can readily form coordinate bonds with nucleophilic donor atoms present in biomolecules, particularly the sulfur atoms in methionine and cysteine residues and the nitrogen atoms in histidine residues found in proteins nih.gov. Studies on the closely related platinum analogue, platinum ethylenediamine dichloride, have shown that it binds to plasma proteins nih.gov. This protein binding can affect the drug's distribution and availability to target cells nih.gov.

Serum albumin, the most abundant protein in blood plasma, often serves as a carrier for many drugs. The interaction of palladium(II) complexes with bovine serum albumin (BSA) has been studied as a model for these interactions. Research indicates that palladium complexes can bind to BSA, primarily through hydrogen bonds and van der Waals forces, which allows the protein to act as a transport vehicle for the complex nih.gov.

Absence of Research on Dichloro(1,2-diaminoethane)palladium for Heavy Metal Remediation

Despite a comprehensive search of scientific literature, no specific research was found regarding the application of the chemical compound Dichloro(1,2-diaminoethane)palladium in remediation technologies for the removal of heavy metals from wastewater.

The search results did not yield any relevant articles that specifically investigate or report on the efficacy or mechanisms of Dichloro(1,2-diaminoethane)palladium in the context of heavy metal remediation from aqueous solutions. The existing body of research on heavy metal removal focuses on a wide array of other materials and chemical compounds. Similarly, literature concerning Dichloro(1,2-diaminoethane)palladium and related palladium complexes primarily details their applications in other fields, such as catalysis and medicinal chemistry.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its application in this specific area of environmental chemistry as requested. The scientific community has not published research on this particular application, indicating that it is either not a compound of interest for this purpose or that any research conducted has not been made publicly available.

Q & A

Q. What are the standard synthetic routes for Dichloro(1,2-diaminoethane)palladium, and how are structural impurities minimized?

Dichloro(1,2-diaminoethane)palladium is typically synthesized by reacting palladium(II) chloride with 1,2-diaminoethane (ethylenediamine) in a polar solvent like methanol or ethanol under reflux. Key steps include:

- Stoichiometric control : A 1:1 molar ratio of PdCl₂ to ethylenediamine ensures minimal ligand excess, reducing byproducts .

- Crystallization : Slow evaporation of the reaction mixture yields single crystals suitable for X-ray diffraction (XRD) analysis. XRD confirms the square-planar geometry with Pd–N bond lengths averaging 2.02 Å and Pd–Cl bonds at 2.29 Å .

- Purification : Recrystallization from dichloromethane/methanol removes unreacted precursors.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol | Higher solubility of PdCl₂ |

| Temperature | 60–70°C (reflux) | Prevents ligand decomposition |

| Reaction Time | 4–6 hours | >90% conversion (monitored via TLC) |

Q. How is the purity and stability of Dichloro(1,2-diaminoethane)palladium validated in catalytic applications?

- Spectroscopic Validation :

- ¹H NMR : Ethylenediamine protons appear as a singlet at δ 2.8–3.1 ppm in CDCl₃. Broadening indicates ligand coordination .

- FT-IR : N–H stretching at 3300 cm⁻¹ and Pd–N vibrations at 450–500 cm⁻¹ confirm ligand binding .

- Stability Testing : Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation. Decomposition is observed above 150°C via TGA .

Advanced Research Questions

Q. How can contradictory data on catalytic activity in cross-coupling reactions be resolved?

Discrepancies in reported catalytic efficiency (e.g., Suzuki-Miyaura coupling yields ranging from 60% to 95%) often arise from:

- Substrate electronic effects : Electron-deficient aryl halides show faster oxidative addition.

- Solvent/base systems : DMF with K₂CO₃ enhances stability vs. DMSO with Cs₂CO₃, which accelerates decomposition .

- Pd leaching : Use ICP-MS to quantify Pd nanoparticles formed in situ, which may dominate catalysis .

Q. Methodological Approach :

- Conduct controlled comparative studies with standardized substrates (e.g., 4-bromotoluene).

- Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species .

Q. What experimental designs are recommended for studying reaction mechanisms involving this complex?

- Kinetic Isotope Effects (KIE) : Compare rates of C–H activation using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model Pd(0)/Pd(II) redox cycles to map activation barriers for oxidative addition and reductive elimination .

- Operando XAFS : Track Pd coordination changes during catalysis to confirm active species (e.g., Pd⁰ clusters vs. molecular Pd(II)) .

Table 2 : Mechanistic Probes and Techniques

| Mechanistic Question | Experimental Technique | Key Outcome |

|---|---|---|

| Ligand dissociation during catalysis | Variable-temperature NMR | Ethylenediamine remains coordinated |

| Oxidative addition pathway | Cyclic voltammetry (CV) | Pd(II)/Pd(IV) redox couples observed |

Q. How can safety protocols be integrated into handling Dichloro(1,2-diaminoethane)palladium?

- Toxicity Mitigation :

- Use fume hoods for synthesis; Pd compounds are respiratory irritants .

- Dispose of waste via EDTA chelation to neutralize Pd residues .

- Spill Management : Absorb with vermiculite and treat with 5% ascorbic acid to reduce Pd(II) to less soluble Pd(0) .

Q. What strategies address reproducibility challenges in nanoparticle synthesis using this precursor?

- Seed-Mediated Growth : Pre-synthesize Pd seeds (2–3 nm) to ensure uniform nucleation .

- Ligand Exchange Monitoring : Use UV-vis spectroscopy to track ethylenediamine displacement by capping agents (e.g., PVP) .

Data Contradiction Analysis Framework

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Feasibility : Compare experimental setups (e.g., glovebox vs. ambient conditions).

- Novelty : Reconcile historical data (pre-2010 vs. post-2020 studies) with advanced characterization tools.

- Ethical : Ensure toxicity data aligns with modern safety standards (e.g., OSHA vs. REACH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.